3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
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Overview
Description
3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one: is a heterocyclic compound with the molecular formula C₆H₄BrN₃O. It is part of the imidazo[1,5-a]pyrazine family, which is known for its unique chemical structure and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the bromination of imidazo[1,5-a]pyrazin-8-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one is used as a building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It serves as a scaffold for designing molecules with antimicrobial, antiviral, and anticancer properties .
Industry: The compound’s versatility makes it valuable in the development of new materials, such as luminescent compounds for optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
7-Methylimidazo[1,5-a]pyrazin-8-one: This compound shares a similar core structure but has a methyl group instead of a bromine atom.
Imidazo[1,5-a]pyridine Derivatives: These compounds have a similar imidazo core but differ in the attached heterocyclic ring.
Uniqueness: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable scaffold for designing molecules with specific biological and chemical properties .
Properties
IUPAC Name |
3-bromo-7H-imidazo[1,5-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-6-9-3-4-5(11)8-1-2-10(4)6/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIAZMFKWSZIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1534625-82-5 |
Source
|
Record name | 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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